Lithium acetate hydrate, Puratronic®; 99.998% (metals basis)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) is a chemical compound used in a variety of laboratory experiments and scientific research. It is a white crystalline powder with a melting point of 116-118°C and a molecular weight of 95.98 g/mol. It is soluble in water and ethanol, and is relatively stable under normal conditions. It has many applications in the fields of biochemistry, physiology, and organic chemistry.

Scientific Research Applications

Molecular Biology: Buffer for Gel Electrophoresis

Lithium acetate hydrate is commonly used in molecular biology as a buffer component for the gel electrophoresis of DNA and RNA . Its high purity ensures minimal contamination, which is crucial for accurate migration and resolution of nucleic acid fragments during electrophoresis.

Genetic Engineering: Yeast Cell Transformation

In genetic engineering, especially in yeast genetics, lithium acetate hydrate serves to permeabilize the cell wall of yeast. This allows for the introduction of foreign DNA into the yeast cells, a process known as transformation . The high metals basis purity is essential to prevent toxic effects on the yeast cells and ensure successful DNA uptake.

Proteomics: Metal Acetate for Research

As a metal acetate, lithium acetate hydrate is utilized in proteomics research. It plays a role in the preparation of samples for analysis and in the stabilization of proteins during experiments .

Electrochemical Energy Storage: Water-in-Salt Electrolytes

Lithium acetate hydrate is explored for its use in water-in-salt (WIS) electrolytes for electrochemical energy storage systems. These systems are being developed as safer alternatives to traditional batteries with organic electrolytes. Lithium acetate hydrate can help form a solid electrolyte interphase (SEI) and reduce water activity through super concentration, improving the electrochemical stability window of the system .

Biomedical Applications: Hydrogel Formation

In the biomedical field, lithium acetate hydrate can be involved in the formation of cellulose-based hydrogels. These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing due to their high-water absorption capacity and biocompatibility .

Green Energy: Low-Cost Li-ion Batteries

Research into green energy solutions includes the development of low-cost and high-performance Li-ion batteries. Lithium acetate hydrate is considered for these applications due to its ability to form eutectic mixtures with other acetates, creating conditions conducive to the practical realization of such batteries .

Pharmaceutical Manufacturing: High Purity Inorganic Salts

The pharmaceutical industry requires high purity inorganic salts for various manufacturing processes. Lithium acetate hydrate, with its 99.998% metals basis purity, is a prime candidate for these applications, providing the necessary quality for pharmaceutical products .

Advanced Materials: Infrared Fiber Optics

Lastly, lithium acetate hydrate’s high purity makes it suitable for the production of materials for infrared fiber optics. These materials require extremely pure components to ensure the efficient transmission of infrared light .

Mechanism of Action

Target of Action

Lithium acetate hydrate primarily targets enzymes and neurotransmitter receptors in the body . It is known to interact with glycogen synthase kinase 3 , inositol phosphatases , and glutamate receptors . These targets play crucial roles in various biochemical pathways, contributing to the compound’s mood-stabilizing effects .

Mode of Action

The lithium ion (Li+) in lithium acetate hydrate can easily displace other ions like K+, Na+, and even Ca+2, despite its greater charge . This allows it to occupy the sites of several critical neuronal enzymes and neurotransmitter receptors . The compound is also believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .

Biochemical Pathways

Lithium acetate hydrate affects several biochemical pathways. For instance, it increases basal levels of adenylate cyclase (AC) and cyclic adenosine monophosphate (cAMP) by inhibiting the G inhibitory protein . Once cells are stimulated, lithium transfers stability to the signaling system by reducing Gs activity . Thus, lithium modulates cAMP and AC activity to avoid large fluctuations .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Given lithium’s extremely narrow therapeutic window, therapeutic drug monitoring to determine lithium blood concentrations remains a key component of clinical surveillance .

Result of Action

The molecular and cellular effects of lithium acetate hydrate’s action are diverse. It is known to permeabilize the cell wall of yeast for use in DNA transformation . In humans, it is used as a mood stabilizer, counteracting both mania and depression . Its action on various enzymes and neurotransmitter receptors contributes to these effects .

Action Environment

The action, efficacy, and stability of lithium acetate hydrate can be influenced by various environmental factors. For instance, its solubility in water is 29 g/100 mL at 20°C , which can affect its bioavailability. Moreover, factors such as age, body weight, renal function, and drug-drug interactions can cause variability in its pharmacokinetics , thereby affecting its action and efficacy.

properties

InChI |

InChI=1S/C2H4O2.Li.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPVNEIXAAIIPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

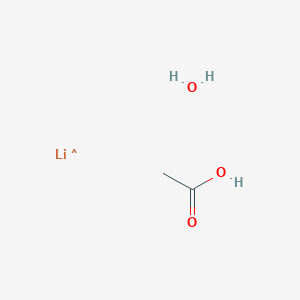

[Li].CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116277-84-0 |

Source

|

| Details | Compound: Acetic acid, lithium salt, hydrate | |

| Record name | Acetic acid, lithium salt, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116277-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

85.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, lithium salt, hydrate | |

CAS RN |

6108-17-4 |

Source

|

| Record name | Lithium acetate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6108-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)